molecular formula C9H6N2O2 B030817 Quinoxaline-6-carboxylic acid CAS No. 6925-00-4

Quinoxaline-6-carboxylic acid

Cat. No. B030817
CAS RN: 6925-00-4
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of quinoxaline-6-carboxylic acid methyl ester (2084 mg, 11.07 mmol) in ethanol (25 mL) was added an aqueous solution of 1N sodium hydroxide (25 mL), and the solution was stirred for 4 hours under reflux. 1N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, then, the precipitated solid was collected by filtration, washed with water and isopropanol, then dried to obtain the title compound (1477 mg, 8.479 mmol, 76.6%) as a solid.
Quantity
2084 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.6%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[N:8]2)=[O:4].[OH-].[Na+].Cl>C(O)C>[N:11]1[C:12]2[C:7](=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:14][CH:13]=2)[N:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2084 mg
Type
reactant
Smiles
COC(=O)C=1C=C2N=CC=NC2=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.479 mmol
AMOUNT: MASS 1477 mg
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.